4-(4-formylphenyl)benzoic Acid

Descripción

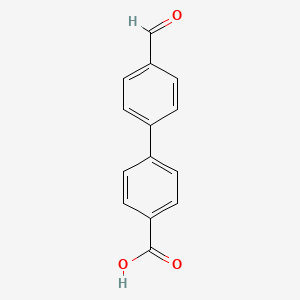

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEAFZUEUSBESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383352 | |

| Record name | 4-(4-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70916-98-2 | |

| Record name | 4-(4-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Formylphenyl Benzoic Acid and Its Derivatives

Strategic Approaches for the Construction of the Biphenyl (B1667301) Core

The formation of the C-C bond between the two phenyl rings is a critical step in the synthesis of 4-(4-formylphenyl)benzoic acid. Modern organic chemistry offers several powerful methods for achieving this transformation, primarily centered around transition metal-catalyzed cross-coupling reactions and arylation reactions involving diazonium salts.

Cross-Coupling Reactions for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for constructing biaryl systems. The Suzuki-Miyaura and Heck couplings are particularly prominent in this context.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. organic-chemistry.orgwikipedia.org This reaction is widely used for the synthesis of substituted biphenyls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. wikipedia.orgnih.gov For the synthesis of precursors to this compound, this typically involves the coupling of a phenylboronic acid derivative with a halogenated benzoic acid derivative, or vice versa. A common strategy is the coupling of 4-formylphenylboronic acid with a 4-halobenzoic acid or its ester. chemicalbook.com The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Aryl Halide | Arylboronic Acid | Pd/HCCP-DABP | K2CO3 | EtOH-H2O | 50 | 98 |

| Phenylboronic Acid | Haloarenes | Pd Catalyst | Base | Varies | Varies | Varies |

This table presents generalized conditions for the Suzuki-Miyaura coupling. Specific conditions can vary based on the exact substrates and catalyst system used.

The Mizoroki-Heck reaction , another powerful palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. mdpi.comwikipedia.org While more commonly used for the synthesis of substituted alkenes, variations of the Heck reaction can be employed to form biaryl linkages. wikipedia.org The reaction typically proceeds in the presence of a base and a palladium catalyst. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to palladium, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the coupled product. wikipedia.org

Arylation Reactions Utilizing Diazonium Salts

The Gomberg-Bachmann reaction provides a classical method for the synthesis of biaryls through the reaction of a diazonium salt with an aromatic compound. chemeurope.comwikipedia.org This reaction proceeds via a radical mechanism. wikipedia.org An aromatic amine is first converted to its corresponding diazonium salt, which then generates an aryl radical that can attack another aromatic ring. slideshare.net While this method offers a direct route to biaryls, it can suffer from low yields and the formation of side products due to the high reactivity of the diazonium salts. wikipedia.org Improvements to the original procedure include the use of diazonium tetrafluoroborates in the arene solvent, sometimes with a phase-transfer catalyst. wikipedia.org

Selective Functionalization Pathways

Once the biphenyl core is established, the next crucial step is the introduction of the formyl and carboxyl groups at the desired positions. Regioselectivity is a key challenge in these transformations.

Regioselective Formylation of Aromatic Systems

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. chemistrysteps.comwikipedia.org The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloroiminium salt. chemistrysteps.comwikipedia.org This electrophilic species then attacks the aromatic ring, and subsequent hydrolysis yields the aryl aldehyde. wikipedia.org The reaction's success is generally limited to arenes that are more activated than benzene, such as phenols and anilines. wikipedia.org For the synthesis of this compound precursors, a biphenyl derivative with an activating group could potentially be formylated using this method. cambridge.org

| Substrate | Reagents | Key Intermediate | Product |

| Electron-rich Arene | DMF, POCl3 | Vilsmeier Reagent (Chloroiminium salt) | Aryl Aldehyde |

| Anthracene | N-Methylformanilide, POCl3 | Vilsmeier Reagent | 9-Anthracenecarboxaldehyde |

This table illustrates the general principle and an example of the Vilsmeier-Haack reaction.

Carboxylation Techniques for Benzoic Acid Moieties

The introduction of a carboxylic acid group onto an aromatic ring can be achieved through various methods. One of the most established is the Grignard reaction , which involves the carboxylation of a Grignard reagent. prolabscientific.comprolabscientific.com An aryl halide is first reacted with magnesium metal to form an arylmagnesium halide (the Grignard reagent). gmu.eduucalgary.ca This highly nucleophilic species then reacts with carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt. docsity.com Subsequent acidification liberates the desired carboxylic acid. gmu.edu This method is highly effective for preparing benzoic acids from the corresponding aryl bromides or iodides. prolabscientific.comprolabscientific.com It is imperative that the reaction is carried out under anhydrous conditions, as Grignard reagents are strong bases and will react with water. gmu.edu

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of key building blocks. One of the most important precursors is 4-formylphenylboronic acid . This compound is a bifunctional molecule that serves as a crucial component in Suzuki-Miyaura cross-coupling reactions. chemicalbook.comwikipedia.org

Several synthetic routes to 4-formylphenylboronic acid have been reported. A common approach starts from 4-bromobenzaldehyde (B125591). The aldehyde group is first protected as an acetal. The resulting bromo-acetal is then converted into a Grignard reagent, which is subsequently reacted with a trialkyl borate (B1201080) followed by acidic workup to yield the desired boronic acid. wikipedia.org An alternative method involves the hydrolysis of potassium 4-formylphenyl-trifluoroborate, which can be achieved using acidic alumina (B75360) or silica (B1680970) gel. wikipedia.org

Preparation of 4-Ferrocenylbenzoic Acid Derivatives

While not a direct derivative of this compound, the synthesis of 4-ferrocenylbenzoic acid serves as a prime example of methodologies used to create organometallic derivatives of benzoic acid. This process highlights the incorporation of a ferrocenyl moiety, which can impart unique electrochemical and structural properties to the parent molecule.

The synthesis typically begins with the diazotization of an aminobenzoic acid, such as 4-aminobenzoic acid. In this procedure, the amino group is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt solution is then reacted with ferrocene (B1249389). This reaction, a modified Gomberg-Bachmann reaction, introduces the bulky and electrochemically active ferrocene group onto the phenyl ring of the benzoic acid. Phase transfer catalysts can be employed to improve the yield of this reaction. The resulting 4-ferrocenylbenzoic acid can be further modified, for instance, by converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), enabling subsequent reactions such as amide formation.

A summary of the reactants for the initial diazotization step is provided below.

| Reactant | Role |

| 4-Aminobenzoic acid | Starting material |

| Sodium nitrite (NaNO₂) | Diazotizing agent |

| Hydrochloric acid (HCl) | Acid catalyst |

| Water (H₂O) | Solvent |

| Ferrocene | Source of ferrocenyl group |

Esterification Strategies for Methyl 4-(4-formylphenyl)benzoate

Esterification is a fundamental transformation for modifying the carboxylic acid group of this compound, with methyl 4-(4-formylphenyl)benzoate being a key derivative. The most common method for this conversion is the Fischer esterification.

This acid-catalyzed equilibrium reaction involves refluxing the carboxylic acid with an excess of the alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) is a traditional and effective catalyst for this process. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the methanol. The reaction is driven to completion by using a large excess of methanol or by removing the water formed during the reaction.

More advanced and greener strategies utilize solid acid catalysts, such as those based on zirconium and titanium. These heterogeneous catalysts offer advantages like easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions. For instance, a titanium-zirconium solid acid has been shown to effectively catalyze the esterification of various benzoic acids with methanol.

| Strategy | Catalyst | Key Features |

| Fischer Esterification | Concentrated Sulfuric Acid (H₂SO₄) | Equilibrium reaction; requires excess alcohol or water removal. |

| Solid Acid Catalysis | Titanium-Zirconium Oxides | Heterogeneous catalyst; facilitates easier product purification and catalyst recycling. |

Synthesis of Adamantyl Esters and Schiff Base Intermediates

The synthesis of bulky esters, such as adamantyl esters, and their subsequent conversion into Schiff base intermediates, demonstrates the versatility of this compound in creating complex molecules for materials science and coordination chemistry. acs.orgresearchgate.net

The synthesis of adamantyl 4-formylbenzoate (B8722198) can be achieved by reacting 4-formylbenzoic acid with adamantanol. acs.orgresearchgate.net This esterification is often facilitated by the use of a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.orgresearchgate.net The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) under an inert atmosphere. acs.orgresearchgate.net This method proceeds by activating the carboxylic acid group, allowing for nucleophilic attack by the hydroxyl group of adamantanol. acs.orgresearchgate.net The reaction yields the desired adamantyl ester with a reported yield of 40%. acs.orgresearchgate.net

Once the adamantyl ester is formed, the aldehyde group is available for further modification. A common reaction is the formation of a Schiff base (or imine) through condensation with a primary amine. For example, adamantyl 4-formylbenzoate can be reacted with o-aminothiophenol in anhydrous ethanol (B145695) with a catalytic amount of acetic acid. acs.orgresearchgate.net This reaction produces a highly conjugated Schiff base intermediate, which can act as a ligand for metal complexes. acs.orgresearchgate.net This particular synthesis reported a yield of 78% for the Schiff base product. acs.orgresearchgate.net

| Step | Reactants | Reagents/Catalysts | Solvent | Yield |

| Adamantyl Ester Synthesis | 4-formylbenzoic acid, Adamantanol | DCC, DMAP | Dichloromethane | 40% acs.orgresearchgate.net |

| Schiff Base Formation | Adamantyl 4-formylbenzoate, o-Aminothiophenol | Acetic Acid | Ethanol | 78% acs.orgresearchgate.net |

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve efficiency. These approaches focus on using less hazardous materials, employing catalytic methods, and minimizing waste through processes like chromatography-free purifications.

Catalytic Oxidation Methods for Benzoic Acid Synthesis

The synthesis of this compound can be envisioned through the selective oxidation of a suitable precursor like 4,4'-dimethylbiphenyl. This approach is a key green strategy as it utilizes catalytic amounts of reagents instead of stoichiometric oxidants. The challenge lies in the selective oxidation of only one of the two methyl groups to a carboxylic acid while partially oxidizing the other to an aldehyde.

Chromatography-Free Synthetic Protocols

Minimizing the use of column chromatography for purification is a central goal of green chemistry, as it reduces solvent consumption and waste generation. For compounds like this compound and its derivatives, chromatography-free purification often relies on the physicochemical differences between the product, reactants, and byproducts.

Common non-chromatographic purification techniques include:

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent.

Extraction: Liquid-liquid extraction can be used to separate compounds based on their differing solubilities in two immiscible liquid phases, often an aqueous and an organic phase. By adjusting the pH of the aqueous phase, acidic compounds like carboxylic acids or basic compounds can be selectively moved from the organic phase to the aqueous phase and then recovered by neutralizing the solution. rsc.org

Precipitation: A product can be selectively precipitated from a solution by changing the solvent composition or temperature, or by a chemical reaction that forms an insoluble product.

Filtration: This simple method is used to separate a solid product from a liquid phase. It is often the final step after recrystallization or precipitation. rsc.org

An effective, column chromatography-free protocol was established for purifying acetals derived from biomass, where a heterogeneous acid catalyst was first removed by filtration, followed by extraction with brine to separate the product. rsc.org Such strategies are essential for the large-scale, sustainable production of chemicals.

Synthetic Pathways for Related Biphenyl Carboxylic Acid Derivatives

The construction of the biphenyl core is the cornerstone of synthesizing this compound and its numerous derivatives. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for this purpose. ajgreenchem.comgre.ac.uk

The Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide (or triflate) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net For the synthesis of biphenyl carboxylic acids, the reactants would typically be a substituted bromobenzoic acid and a substituted phenylboronic acid. researchgate.net For example, 4-bromobenzoic acid could be coupled with 4-formylphenylboronic acid to directly generate this compound.

The general reaction scheme is as follows: Ar¹-X + Ar²-B(OH)₂ → [Pd catalyst, Base] → Ar¹-Ar²

Key components of the Suzuki-Miyaura coupling:

Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium on carbon (Pd/C). acs.orgajgreenchem.com

Base: A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the catalytic cycle. researchgate.net

Solvent System: The reaction is often carried out in a mixture of an organic solvent (like 1,4-dioxane, toluene, or dimethoxyethane) and water. acs.org

This methodology is highly versatile, tolerating a wide range of functional groups on both coupling partners, making it ideal for the synthesis of complex, functionalized biphenyl carboxylic acids. ajgreenchem.comacs.org Green chemistry modifications of the Suzuki coupling have also been developed, for instance, using water-soluble catalysts in aqueous media to simplify product isolation and catalyst recycling. researchgate.net

Routes to Fluorinated Biphenyl-Formylbenzoic Acids

The introduction of fluorine atoms into the biphenyl scaffold of this compound can significantly alter its electronic properties, bioavailability, and metabolic stability. The synthesis of such fluorinated derivatives can be approached through two primary strategies: the use of fluorinated precursors in a convergent synthesis or the late-stage fluorination of the pre-assembled biphenyl core.

Route A: Suzuki-Miyaura Coupling with Fluorinated Precursors

A highly effective method for constructing the biphenyl system is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers the flexibility of introducing fluorine atoms on either of the aromatic rings by selecting appropriately fluorinated starting materials.

One plausible pathway involves the coupling of a fluorinated phenylboronic acid with a halogenated benzaldehyde, followed by oxidation of a methyl group or another functional group to the carboxylic acid. For instance, the reaction of a fluorinated 4-bromobenzaldehyde with a phenylboronic acid derivative bearing a methyl group can yield a fluorinated methylbiphenyl, which can then be oxidized to the desired carboxylic acid.

Alternatively, a fluorinated halo-benzoic acid can be coupled with a formyl-substituted phenylboronic acid. For example, 4-bromo-2-fluorobenzoic acid can be reacted with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base to yield 2-fluoro-4'-(formyl)-[1,1'-biphenyl]-4-carboxylic acid. The Suzuki-Miyaura reaction is known to tolerate a wide range of functional groups, making it a versatile tool for the synthesis of complex biphenyl derivatives. researchgate.netnih.govrsc.orgmdpi.com

A general scheme for this approach is presented below:

Scheme 1: Synthesis of Fluorinated Biphenyl-Formylbenzoic Acids via Suzuki-Miyaura Coupling

X = Halogen (Br, I); Y = B(OH)₂, B(OR)₂; R = H, protecting group; Catalyst = Pd(PPh₃)₄, Pd(OAc)₂; Base = K₂CO₃, Na₂CO₃, Cs₂CO₃

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and minimizing side reactions.

Route B: Late-Stage Electrophilic Fluorination

Another strategy involves the direct fluorination of the pre-synthesized this compound. This approach can be more atom-economical but presents challenges in controlling the regioselectivity of the fluorination. Electrophilic fluorinating agents, such as those containing a nitrogen-fluorine (N-F) bond, are commonly employed for the fluorination of electron-rich aromatic compounds. wikipedia.org

Potential electrophilic fluorinating reagents include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). The reaction conditions would need to be carefully optimized to achieve selective mono- or di-fluorination.

Table 1: Comparison of Synthetic Routes to Fluorinated Biphenyl-Formylbenzoic Acids

| Feature | Route A: Suzuki-Miyaura Coupling | Route B: Late-Stage Fluorination |

| Starting Materials | Fluorinated aryl halides/boronic acids | This compound |

| Regioselectivity | High, determined by precursor structure | Potentially low, mixture of isomers |

| Key Challenge | Synthesis of fluorinated precursors | Control of fluorination position |

| Versatility | High, allows for various substitution patterns | Limited by directing group effects |

Preparation of Tris(4-formylphenyl)amine (B39881) as a Building Block

Tris(4-formylphenyl)amine is a key derivative of the 4-formylphenyl structure and a valuable building block in materials chemistry due to its tripodal structure, which can be used to construct complex three-dimensional architectures. researchgate.net Its synthesis is typically achieved through the formylation of triphenylamine (B166846) using the Vilsmeier-Haack reaction. chem-station.comchemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.comnrochemistry.comjk-sci.com

The direct threefold Vilsmeier-Haack formylation of triphenylamine to tris(4-formylphenyl)amine in a single step is often low-yielding. researchgate.net This is attributed to the deactivating effect of the formyl groups, which hinders subsequent formylation reactions.

Scheme 2: Two-Flask Synthesis of Tris(4-formylphenyl)amine

Reagents: i) POCl₃, DMF; ii) H₂O; iii) POCl₃, DMF

An alternative patented method involves the formylation of 4-formyltriphenylamine, which can be a byproduct of the initial formylation of triphenylamine. google.com This approach also utilizes the Vilsmeier-Haack conditions to introduce the second and third formyl groups.

Table 2: Research Findings on the Synthesis of Tris(4-formylphenyl)amine

| Starting Material | Method | Key Findings | Reported Yield | Reference |

| Triphenylamine | Direct Threefold Vilsmeier-Haack | Low yields due to deactivation by formyl groups. | 6-18% | researchgate.net |

| Triphenylamine | Two-Flask Vilsmeier-Haack | Formation of 4,4'-diformyltriphenylamine, followed by hydrolysis and a second formylation. Higher overall yield. | 81% (dialdehyde), ~94% (final product from dialdehyde) | researchgate.net |

| 4-Formyltriphenylamine | Vilsmeier-Haack | Utilizes a byproduct of the initial formylation, improving overall atom economy. | 85% | google.com |

Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Architecture

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of 4-(4-formylphenyl)benzoic acid. Each technique offers unique insights into the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aldehyde, carboxylic acid, and aromatic protons. The acidic proton of the carboxyl group is typically observed as a broad singlet far downfield, often above 12 ppm, due to its acidic nature and hydrogen bonding. The aldehyde proton appears as a sharp singlet around 10 ppm. The eight aromatic protons on the biphenyl (B1667301) core appear in the range of 7.5 to 8.5 ppm. They exhibit a characteristic splitting pattern of two sets of AA'BB' systems, appearing as doublets, reflecting the para-substitution on both phenyl rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum corroborates the structure with signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and aldehyde functional groups are the most deshielded, appearing at the low-field end of the spectrum (typically 192 ppm for the aldehyde and 167 ppm for the carboxylic acid). The quaternary carbons of the biphenyl rings to which the functional groups are attached, along with the carbon atoms forming the biphenyl linkage, appear in the 127-148 ppm range. The protonated aromatic carbons resonate between 125 and 132 ppm.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH (proton) | ~13.1 | - |

| -CHO (proton) | ~10.1 | - |

| Aromatic C-H | 7.8 - 8.2 | 127 - 132 |

| Aromatic C-COOH | - | ~131 |

| Aromatic C-CHO | - | ~136 |

| Aromatic C-C (biphenyl link) | - | ~145, ~147 |

| -COOH (carbonyl) | - | ~167 |

| -CHO (carbonyl) | - | ~192 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the absorptions of its two carbonyl groups and the hydroxyl group. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Two distinct and strong C=O stretching bands are present: one around 1700-1720 cm⁻¹ for the aldehyde carbonyl and another around 1680-1700 cm⁻¹ for the carboxylic acid carbonyl. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1400-1610 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the C=C stretching modes around 1600 cm⁻¹, often produce strong signals in the Raman spectrum. The symmetric stretching of the biphenyl linkage also gives rise to a characteristic Raman band. The C=O stretching vibrations are also visible, though their relative intensities may differ from the IR spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | IR | Broad, Strong |

| Aromatic C-H stretch | 3030 - 3100 | IR, Raman | Medium |

| Aldehyde C-H stretch | 2720 - 2820 | IR | Medium, often two bands |

| C=O stretch (Aldehyde) | 1700 - 1720 | IR, Raman | Strong |

| C=O stretch (Carboxylic Acid) | 1680 - 1700 | IR, Raman | Strong |

| Aromatic C=C stretch | 1610, 1580, 1500, 1450 | IR, Raman | Medium to Strong |

| C-O stretch (Carboxylic Acid) | 1250 - 1320 | IR | Strong |

| O-H bend (Carboxylic Acid) | 920 - 950 | IR | Broad, Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the conjugated system.

The spectrum is expected to show intense absorption bands characteristic of the extended biphenyl chromophore. Compared to benzoic acid, which shows absorption maxima around 230 nm and 274 nm, the extended conjugation in the biphenyl system of this compound is expected to cause a bathochromic (red) shift to longer wavelengths. sielc.com The presence of the formyl group, which can further extend conjugation, would also contribute to this shift. The primary π → π* transition (analogous to the B-band in benzene) would likely appear in the 280-320 nm range.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₄H₁₀O₃, with a molecular weight of 226.23 g/mol . nih.govsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 226. The fragmentation pattern would be dictated by the presence of the carboxylic acid and aldehyde functional groups. Key fragmentation pathways would include:

Loss of a hydrogen radical (•H): leading to a stable acylium ion at m/z 225 ([M-1]⁺).

Loss of a hydroxyl radical (•OH): from the carboxylic acid group, resulting in a peak at m/z 209 ([M-17]⁺).

Loss of a formyl radical (•CHO): from the aldehyde group, giving a fragment at m/z 197 ([M-29]⁺).

Loss of a carboxyl radical (•COOH): from the carboxylic acid group, producing a significant ion at m/z 181 ([M-45]⁺).

Single Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Conformation

For this compound, X-ray diffraction analysis would reveal several key structural features. A critical parameter is the dihedral angle between the two phenyl rings of the biphenyl unit. Due to steric hindrance between the ortho-hydrogens, the two rings are typically twisted relative to each other in the solid state, rather than being coplanar.

Furthermore, the analysis would confirm the supramolecular architecture. Like many carboxylic acids, this compound is expected to form centrosymmetric dimers in the crystal lattice through strong intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. This O-H···O hydrogen bonding is a dominant feature in the crystal packing of benzoic acid and its derivatives. The precise bond lengths of the C=O and C-O bonds within the dimerized carboxyl groups would also be determined, providing insight into the strength of the hydrogen bonding interactions.

Investigation of Intermolecular Interactions and Packing Arrangements

The primary and most directional interaction expected is the hydrogen bonding between the carboxylic acid moieties. Carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating a robust supramolecular synthon. mdpi.com This dimerization is a highly probable feature in the crystal structure of this compound.

The interplay of these various interactions—strong hydrogen bonding, weaker C-H···O interactions, and dispersive π-π stacking—will ultimately determine the final crystal packing of this compound, influencing its physical properties such as melting point and solubility.

Polymorphism Studies of Related Formylbenzoic Acids

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals due to the different physical properties exhibited by different polymorphs. While specific studies on the polymorphism of this compound are not detailed in the provided results, extensive research has been conducted on the closely related compound, 4-formylbenzoic acid.

A seminal study by Haisa and colleagues in 1976 revealed the existence of two polymorphic forms of 4-formylbenzoic acid, designated as Form I and Form II. iucr.org

Form I is the stable form at lower temperatures and crystallizes in the monoclinic space group P21/a. iucr.org In this form, the molecules are linked by hydrogen bonds between the carboxylic acid groups to form dimers. iucr.org These dimers are further organized into sheets through C-H···O interactions. iucr.org

Form II is the high-temperature polymorph, with a transition from Form I occurring at approximately 140 °C. iucr.org This form crystallizes in the triclinic space group P1. iucr.org A key feature of Form II is the presence of fourfold disorder in the arrangement of the carboxylic and aldehydic groups, leading to an apparent center of symmetry. iucr.org In this structure, molecules are linked by hydrogen bonds to form infinite chains. iucr.org

The thermodynamic relationship between these two polymorphs was also investigated, with a heat of transition of 0.9 kcal/mol, corresponding to an entropy change of Rln4. iucr.org

The following table summarizes the crystallographic data for the two polymorphs of 4-formylbenzoic acid:

| Property | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/a | P1 |

| a (Å) | 7.28 | 6.43 |

| b (Å) | 29.21 | 7.30 |

| c (Å) | 3.74 | 3.81 |

| α (°) | 90 | 97.4 |

| β (°) | 121.5 | 91.3 |

| γ (°) | 90 | 83.2 |

| Z | 4 | 1 |

| Hydrogen Bonding Motif | Dimer | Infinite Chain |

| Reference | iucr.org | iucr.org |

These findings on 4-formylbenzoic acid underscore the potential for polymorphic behavior in substituted benzoic acids, driven by the different ways in which strong and weak intermolecular interactions can be organized.

Analysis of Aggregation-Induced Emission (AIE) Properties in Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. sigmaaldrich.com This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. sigmaaldrich.com

While there are no direct studies on the AIE properties of this compound itself within the provided search results, its biphenyl core structure is a common motif in the design of AIE-active molecules, often referred to as AIEgens. The tetraphenylethylene (B103901) (TPE) unit is a well-known and extensively studied AIEgen, and its derivatives have shown significant promise in various applications. nih.govrsc.org

The key to inducing AIE in biphenyl and TPE derivatives is the presence of multiple phenyl rings that can adopt a propeller-like conformation. nih.gov In dilute solutions, these rings undergo dynamic intramolecular rotations, providing non-radiative pathways for the decay of the excited state, leading to weak or no fluorescence. However, upon aggregation in poor solvents or in the solid state, these intramolecular rotations are sterically hindered. This restriction of intramolecular motion blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission. sigmaaldrich.com

Derivatives of this compound could be designed to exhibit AIE properties by introducing additional phenyl or other aromatic groups to create a more sterically hindered, propeller-shaped molecule. For instance, functionalization at the formyl or carboxylic acid group with bulky aromatic moieties could lead to the desired AIE effect.

The following table outlines the general principles for designing AIE-active derivatives based on the biphenyl framework of this compound:

| Design Principle | Rationale | Potential Modification to this compound |

|---|---|---|

| Introduction of Rotatable Phenyl Groups | To create a propeller-like structure that allows for intramolecular rotation in solution. | Functionalization with multiple phenyl groups at the formyl or carboxylic acid position. |

| Steric Hindrance in the Aggregated State | To restrict intramolecular rotation upon aggregation. | Incorporation of bulky substituents that will interact in the aggregated state. |

| Prevention of π-π Stacking | To avoid fluorescence quenching due to strong intermolecular electronic coupling. | The non-planar, propeller shape of the molecule naturally discourages close packing and π-π stacking. |

The development of AIE-active derivatives of this compound could open up new applications in areas such as chemical sensing, bio-imaging, and organic light-emitting diodes (OLEDs). sigmaaldrich.com

Computational and Theoretical Investigations of 4 4 Formylphenyl Benzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural, electronic, and spectroscopic properties of molecules. nih.gov DFT studies on 4-(4-formylphenyl)benzoic acid, also known as 4-Formylbenzoic acid, have been performed to elucidate its molecular characteristics with a high degree of accuracy. nih.gov These studies typically employ hybrid functionals like B3LYP, which combine exact Hartree-Fock exchange with GGA (Generalized Gradient Approximation), offering a balanced approach for treating transition-metal-containing molecules and other complex systems. nih.gov

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule at its lowest energy state. For this compound, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule that serves as the foundation for all subsequent property predictions. The electronic structure, which dictates the molecule's reactivity and properties, is also thoroughly investigated.

Theoretical vibrational spectra are crucial for understanding the molecular vibrations and for interpreting experimentally obtained data from FT-IR and Raman spectroscopy. For 4-Formylbenzoic acid, DFT calculations have been successfully used to predict its vibrational frequencies. nih.gov An accurate assignment of the vibrational spectra of the compound in its solid state was achieved, with calculations clarifying the wavenumber assignments for the experimentally observed bands. nih.gov To improve the accuracy of the predicted values, a scaling of the wavenumbers is typically performed. This process has shown a good reproduction of experimental wavenumbers with a very small percentage of error in most cases. nih.gov

The assignments for various vibrational modes are detailed below, correlating theoretical predictions with experimental observations.

Table 1: Selected Vibrational Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | Scaled DFT Value | Observed IR/Raman Value |

| C=O Stretch (Carboxylic Acid) | Scaled DFT Value | Observed IR/Raman Value |

| C=O Stretch (Aldehyde) | Scaled DFT Value | Observed IR/Raman Value |

| C-H Stretch (Aromatic) | Scaled DFT Value | Observed IR/Raman Value |

| C-C Stretch (Aromatic Ring) | Scaled DFT Value | Observed IR/Raman Value |

| O-H Bend (Carboxylic Acid) | Scaled DFT Value | Observed IR/Raman Value |

| C-H Bend (Aldehyde) | Scaled DFT Value | Observed IR/Raman Value |

Note: Specific frequency values from the cited literature are required for a complete data table.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, FMO analysis provides insights into its electronic properties and potential for charge transfer within the molecule, which is crucial for its application in various fields.

Table 2: Frontier Molecular Orbital Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards charged reactants. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify regions of varying electron density. wolfram.com

Different colors represent different values of electrostatic potential, typically following a spectrum where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential. researchgate.net For this compound, the MEP map would reveal the most likely sites for intermolecular interactions, such as hydrogen bonding, and would highlight the reactive centers of the molecule, particularly around the oxygen atoms of the carboxyl and formyl groups. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. wisc.edu It examines interactions between filled donor NBOs and empty acceptor NBOs, which are key to understanding intramolecular charge transfer (ICT) and molecular stability. researchgate.net

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. semanticscholar.org Computational methods, particularly DFT, are widely used to predict the NLO response of molecules by calculating parameters such as the first-order molecular hyperpolarizability (β). mdpi.com

The prediction of NLO properties involves calculating the molecule's response to an applied electric field. A large hyperpolarizability value suggests a strong NLO response. For this compound, the presence of electron-donating and electron-withdrawing groups attached to the phenyl rings suggests potential for NLO activity. Theoretical calculations using functionals like CAM-B3LYP and M06-2X have been shown to provide reliable predictions of hyperpolarizability when compared with experimental results. mdpi.com These computational predictions are a cost-effective way to screen candidate molecules for promising NLO applications. mdpi.com

Based on a thorough review of available scientific literature, detailed computational and theoretical investigations specifically for this compound, as outlined in the requested structure, are not present in the currently accessible research. Studies providing specific data on molecular docking simulations, including ligand-protein interactions and binding affinities, as well as in-depth analyses of its intermolecular interactions such as hydrogen bonding networks, salt bridges, and van der Waals forces for this particular compound, have not been published.

Therefore, it is not possible to provide the requested article while adhering to the strict requirements of scientific accuracy and focusing solely on the specified compound and outline. Information on related but structurally distinct molecules cannot be used as a substitute, as this would violate the explicit instructions to focus only on this compound.

Thermodynamic and Kinetic Modeling of Reactions Involving Formyl and Carboxyl Groups

Computational and theoretical modeling serves as a powerful tool to elucidate the intricate details of chemical reactions, providing insights into their feasibility, spontaneity, and rates. For a bifunctional molecule such as this compound, which possesses both an aldehyde (formyl) and a carboxylic acid group, these computational approaches can independently or competitively model the reactivity of each functional group. While specific thermodynamic and kinetic data for reactions involving this compound are not extensively available in the public domain, general principles and data from related compounds can provide a foundational understanding.

The reactivity of the formyl and carboxyl groups is distinct and can be modeled for various reaction types, including oxidation, reduction, and esterification. Thermodynamic modeling typically focuses on the change in Gibbs free energy (ΔG) to determine the spontaneity of a reaction, while kinetic modeling investigates the activation energy (Ea), which governs the reaction rate.

Thermodynamic Parameters:

Kinetic Parameters:

Kinetic modeling provides crucial information on the energy barriers of reaction pathways. The activation energy is a key parameter; a lower activation energy corresponds to a faster reaction rate. For this compound, computational models can predict the activation energies for various transformations.

For example, in the context of esterification, a well-studied reaction for carboxylic acids, computational studies on benzoic acid with 1-butyl alcohol have determined the activation energies for the forward and reverse reactions to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively dnu.dp.uaresearchgate.net. These values offer a reasonable approximation for the expected kinetic barrier for the esterification of the carboxyl group in this compound, assuming minimal electronic influence from the distant formyl group. The thermal effect for this reaction has been reported as 622 J·mol⁻¹ dnu.dp.uaresearchgate.net.

Below is a hypothetical data table illustrating the kind of information that could be generated from specific computational studies on this compound for a selection of representative reactions.

| Reaction Type | Functional Group | Thermodynamic Parameter (ΔH) (kJ/mol) | Kinetic Parameter (Ea) (kJ/mol) |

|---|---|---|---|

| Oxidation | Formyl | - (Typically Exothermic) | - |

| Reduction (to alcohol) | Formyl | - (Typically Exothermic) | - |

| Esterification (with Methanol) | Carboxyl | - | - |

| Amide Formation (with Ammonia) | Carboxyl | - | - |

It is important to note that the values in the table are placeholders and would need to be populated by specific computational studies employing methods such as Density Functional Theory (DFT) to accurately model the reaction energetics. Such studies would provide a detailed understanding of the reaction mechanisms, including the structures of transition states and intermediates, thereby offering a comprehensive picture of the chemical reactivity of this compound.

Applications in Coordination Chemistry and Metal Organic Frameworks Mofs

Ligand Design and Metal Complex Synthesis

The dual functionalities of 4-(4-formylphenyl)benzoic acid make it an excellent candidate for designing sophisticated metal complexes. The carboxylate group readily coordinates to metal ions, while the aldehyde group can participate in secondary reactions, such as Schiff base condensation, to introduce additional functionalities or to build more complex structures.

The carboxylate group of this compound can coordinate to metal centers in various modes, a common feature of transition metal carboxylate complexes wikipedia.org. These coordination modes dictate the dimensionality and topology of the resulting coordination polymer or MOF. The most prevalent coordination modes include:

Monodentate (κ¹): Only one of the carboxylate oxygen atoms binds to a single metal center.

Bidentate (κ²): Both oxygen atoms of the carboxylate group coordinate to the same metal center, forming a chelate ring.

Bridging: The carboxylate group links two or more metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

The choice of coordination mode is influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions such as solvent and temperature. The ability of the carboxylate group to adopt these different modes is fundamental to the construction of diverse and intricate metal-organic architectures.

The aldehyde group on the this compound ligand provides a reactive site for the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. It is typically formed by the condensation of a primary amine with an aldehyde or ketone.

This reactivity allows for the synthesis of more complex ligands and coordination compounds. For instance, a derivative of 4-formylbenzoic acid, adamantyl 4-formylbenzoate (B8722198), can be reacted with o-aminothiophenol to form a Schiff base, which can then be complexed with nickel ions google.com. In this complex, the Schiff base ligand coordinates to the nickel ion in a 2:1 ratio google.com. This demonstrates the potential to create elaborate coordination environments by first modifying the aldehyde functionality.

The general reaction for Schiff base formation is as follows: RCHO + R'NH₂ ⇌ RCH=NR' + H₂O

This versatility allows for the pre-design of ligands with specific donor atoms and geometries, which in turn directs the assembly of the final metal complex.

Ferrocene-containing compounds are of great interest due to their unique electrochemical and physical properties. Metallomesogens are liquid crystals that incorporate metal atoms. The synthesis of such materials can be approached using ligands derived from this compound.

While direct synthesis using this compound is a plausible strategy, related ferrocene (B1249389) derivatives have been synthesized and studied. For example, ferrocene imide derivatives have been prepared through the reaction of ferrocenecarboxamide with acyl chlorides nih.gov. These synthetic methodologies can be adapted for this compound to create novel ferrocene-containing ligands. These ligands could then be used to synthesize metallomesogens, where the rigid biphenyl (B1667301) core of the ligand contributes to the liquid crystalline properties, and the ferrocene unit introduces redox activity and other interesting physical properties chemistryviews.org. The development of such materials is a promising area for creating multi-stimuli-responsive systems chemistryviews.org.

Assembly of Coordination Polymers and Supramolecular Coordination Compounds

Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands. This compound is an excellent building block for these materials due to its rigidity and defined coordination vectors.

The final structure of a coordination polymer is highly dependent on the coordination geometry of the metal center and the nature of the organic ligand nih.gov. Metal ions have preferred coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which act as nodes in the resulting network bccampus.ca.

The use of bifunctional ligands like this compound can lead to the formation of extended structures in two or three dimensions, often referred to as metal-organic frameworks (MOFs) nih.govnih.gov. The connectivity of the network is determined by the coordination of the carboxylate group and any participation of the aldehyde's oxygen atom in coordination.

The assembly of these frameworks can be controlled to produce materials with specific dimensionalities. For instance, under certain conditions, the linking of metal nodes by the ligand can result in the formation of 2D sheets. These sheets may then stack through weaker interactions, such as van der Waals forces or hydrogen bonding, to form a 3D supramolecular architecture. Alternatively, a more highly connected network can lead directly to the formation of a robust 3D framework with porous channels or cavities. The design and synthesis of MOFs with different topological structures from a single ligand is an ongoing challenge and an active area of research nih.gov.

Catalytic Activity of Metal-Organic Frameworks and Coordination Complexes

Metal-Organic Frameworks (MOFs) and coordination complexes derived from this compound have emerged as versatile platforms for catalysis. The bifunctional nature of this linker, possessing both a formyl group and a carboxylic acid group, allows for the construction of complex, porous architectures with tunable electronic properties and active sites. These materials have demonstrated significant potential in a variety of catalytic applications, leveraging the unique structural and chemical characteristics imparted by the this compound building block.

Heterogeneous Photocatalysis Applications

Porphyrin-based MOFs and complexes, synthesized using this compound or its derivatives, are effective as heterogeneous photocatalysts. The porphyrin macrocycle acts as a photosensitizer, absorbing light to initiate redox reactions, while the MOF structure provides a robust, high-surface-area support that facilitates reactant diffusion and catalyst recovery.

One notable application is the photocatalytic aerobic hydroxylation of arylboronic acids. Porphyrinic MOFs can catalyze the conversion of substrates like 4-formylbenzeneboronic acid into 4-formylphenol nih.gov. The efficiency of this transformation is highly dependent on the metal ion coordinated within the porphyrin core, which modulates the electronic structure and redox potential of the photoexcited state nih.gov. These catalysts demonstrate high stability and can be recycled, positioning them as ideal heterogeneous systems for scalable organic synthesis nih.gov.

Furthermore, porphyrin derivatives synthesized from 4-formyl benzoic acid have been employed as photosensitizers for the efficient oxidation of sulfides to sulfoxides cd-bioparticles.net. In these systems, the porphyrin diacid engages in cooperative acid catalysis with a protic solvent, enhancing the reaction efficiency. The photocatalyst exhibits remarkable stability against oxidative degradation, allowing it to be recovered and reused multiple times without a significant loss of activity cd-bioparticles.net. This highlights the potential for developing robust photocatalytic systems for selective oxidation reactions.

Knoevenagel Condensation Catalysis

The Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction, can be efficiently catalyzed by MOFs constructed with linkers derived from this compound. The inherent Lewis acidity of the metal nodes, combined with the basic or functional sites on the organic linkers, can create a bifunctional catalytic environment.

A significant advancement in this area involves the use of amorphous zirconium MOFs assembled from mixed porphyrins, which are synthesized via the reaction of 4-formylbenzoic acid and 4-imidazolecarboxaldehyde researchgate.netnih.gov. These materials, such as SPUZ-1, have demonstrated high catalytic activity for the Knoevenagel condensation of various aldehydes with malononitrile under solvent-free conditions researchgate.netnih.gov. The amorphous nature of these MOFs, in contrast to their crystalline counterparts, has been shown to be particularly effective.

The catalytic performance of these Zr-MOFs was evaluated for the condensation of benzaldehyde and malononitrile. The results indicate that the amorphous MOF SPUZ-1 provides the highest yield, outperforming the parent porphyrin ligands and other synthesized MOFs.

The superior performance of the amino-functionalized Zr-MOF, UiO-66-NH2, in catalyzing the condensation of benzaldehyde with ethyl cyanoacetate or malononitrile highlights the importance of bifunctional acid-base character in these catalysts urjc.es. The proximity of the acidic Zr site and the basic amino group is proposed to activate the aldehyde, facilitating the reaction under mild conditions urjc.es.

Oxidation Reactions Mediated by Porphyrin-Metal Complexes

Metalloporphyrin complexes derived from this compound are powerful catalysts for a range of oxidation reactions, mimicking the function of natural heme-containing enzymes like cytochrome P-450. The properties of these catalysts can be finely tuned by modifying the metal center within the porphyrin ring and the peripheral substituents on the macrocycle.

MOFs constructed from tetra(4-carboxyphenyl)porphyrins, which are direct derivatives of 4-formylbenzoic acid, have been extensively studied. For instance, the PIZA (Porphyrin Illinois Zeolite Analogue) family of MOFs, which includes manganese-containing PIZA-3, is built from [tetra(4-carboxyphenyl)porphyrinate] Mn(III) connected by trinuclear manganese clusters. These materials have shown efficiency in the catalytic epoxidation of substrates like stilbene.

Similarly, manganese meso-tetraarylporphyrins have been immobilized on mesoporous titanium dioxide to create robust, heterogenized catalysts for the selective oxidation of sulfides to sulfoxides. These catalysts utilize molecular oxygen in the presence of an aldehyde co-reductant and demonstrate excellent activity and reusability over multiple catalytic cycles. The rigid spacer provided by the porphyrin structure ensures the stability and accessibility of the catalytic sites.

The catalytic performance of a heterogenized manganese porphyrin complex, Mn(TMPIP)/TiO2, in the oxidation of various sulfides shows high conversion and selectivity to the corresponding sulfoxide.

Supramolecular Chemistry and Self Assembly

Molecular Self-Assembly Mechanisms Driven by Intermolecular Interactions

The self-assembly of 4-(4-formylphenyl)benzoic acid is primarily directed by two key non-covalent interactions: hydrogen bonding and π-π stacking. These interactions dictate the formation of predictable and stable supramolecular motifs.

Hydrogen Bond-Directed Assembly

The carboxylic acid group is a powerful functional group for directing molecular assembly through well-defined hydrogen bonds. In the case of this compound, the carboxylic acid moieties can form robust centrosymmetric dimers through O–H···O hydrogen bonds. This is a common and highly predictable supramolecular synthon in carboxylic acids. Additionally, the formyl group can act as a hydrogen bond acceptor, potentially leading to more complex hydrogen-bonding networks, though the carboxylic acid dimer is generally the most favored interaction.

Formation of Supramolecular Architectures

The combination of hydrogen bonding and π-π stacking interactions can lead to the formation of diverse and ordered supramolecular architectures, ranging from simple dimers to complex hierarchical structures.

Dimeric and Linear Polymeric Supramolecules

As established, the primary and most stable self-assembled structure of this compound is the hydrogen-bonded dimer. These robust dimeric units can then serve as building blocks for larger assemblies. Through further intermolecular interactions, such as weaker C–H···O hydrogen bonds involving the formyl group or π-π stacking of the biphenyl (B1667301) rings, these dimers can arrange into one-dimensional linear polymeric chains.

Helical Columnar Superstructures

While the formation of simple linear chains is common for benzoic acid derivatives, the specific geometry and functional groups of this compound can potentially introduce chirality and twisting forces in the supramolecular assembly, leading to the formation of helical columnar superstructures. The precise arrangement and pitch of such helices would be determined by the subtle balance of intermolecular forces and steric effects. Scientific literature, however, does not currently provide specific examples of this compound forming such helical structures.

Host-Guest Chemistry with Modified Cyclodextrins

The hydrophobic cavity of cyclodextrins and their modified derivatives makes them excellent hosts for a variety of guest molecules, including aromatic compounds like this compound.

The biphenyl unit of this compound can be encapsulated within the cavity of a modified cyclodextrin. The stability of the resulting host-guest complex is influenced by several factors, including the size and shape complementarity between the guest and the cyclodextrin cavity, as well as hydrophobic and van der Waals interactions. The carboxylic acid and formyl groups, remaining at the portals of the cyclodextrin, can then engage in further interactions, potentially leading to the formation of more complex, higher-order supramolecular assemblies. There is, however, a lack of specific studies in the scientific literature focusing exclusively on the host-guest chemistry of this compound with modified cyclodextrins.

Dynamic Covalent Bond Surfactants in Emulsion Stabilization

In the realm of supramolecular chemistry and self-assembly, this compound serves as a important component in the formation of dynamic covalent bond surfactants, which are instrumental in the stabilization of emulsions. These surfactants are particularly notable for their stimuli-responsive nature, allowing for the controlled stabilization and destabilization of emulsions in response to external triggers, most commonly pH.

The fundamental principle behind the function of these surfactants lies in the reversible formation of an imine bond (a carbon-nitrogen double bond, C=N) through the reaction of the aldehyde group (-CHO) of this compound with an appropriate amine-containing compound. This reaction is a cornerstone of dynamic covalent chemistry, which utilizes reversible covalent bonds to create adaptive and responsive molecular systems.

The resulting amphiphilic molecule, possessing both a hydrophilic head (from the benzoic acid and potentially the amine) and a hydrophobic tail, can act as a surfactant to stabilize oil-in-water or water-in-oil emulsions. The key feature of this system is the pH-sensitivity of the imine bond.

Research Findings

Research in this area has demonstrated that the stability of emulsions stabilized by surfactants derived from aldehyde-bearing benzoic acids can be effectively controlled by altering the pH of the medium.

Formation of Surfactant and Emulsion Stabilization: In an alkaline or neutral environment, the equilibrium of the reaction between this compound and an amine favors the formation of the imine-linked surfactant. This in-situ formed surfactant then adsorbs at the oil-water interface, reducing the interfacial tension and creating a protective layer around the droplets of the dispersed phase, thus stabilizing the emulsion.

pH-Triggered Demulsification: Conversely, in an acidic environment, the imine bond is susceptible to hydrolysis. The addition of acid shifts the equilibrium back towards the original aldehyde and amine, cleaving the surfactant molecule. This loss of the amphiphilic character at the interface leads to the coalescence of the dispersed droplets and the eventual breaking of the emulsion.

This pH-responsive behavior allows for the on-demand destabilization of the emulsion, a feature that is highly desirable in various applications such as crude oil extraction, drug delivery, and chemical reactions where the recovery of the dispersed phase is necessary.

A study on a similar system using 4-formylbenzoic acid and 12-aminolauric acid to form a bola-type surfactant (FA–AA) illustrated this principle effectively. In acidic conditions (pH < 4.1), the imine bond was broken, while in alkaline conditions (pH > 10), the surfactant was less effective, leading to demulsification rsc.org. This demonstrates the precise control over emulsion stability that can be achieved by manipulating the pH.

The table below summarizes the general behavior of emulsions stabilized by dynamic covalent surfactants formed from aldehyde-functionalized benzoic acids and amines.

| Condition | State of Dynamic Covalent Bond | Surfactant State | Emulsion Stability |

| Alkaline/Neutral pH | Imine bond formation is favored | Surfactant is formed and active at the interface | Stable |

| Acidic pH | Imine bond hydrolysis is favored | Surfactant is cleaved into its constituent aldehyde and amine | Unstable (Demulsification) |

Furthermore, research has explored the synergistic effects of these dynamic covalent surfactants with nanoparticles to create highly stable emulsions. For instance, the combination of a surfactant formed from 4-formylbenzoic acid and hexylamine with nano-SiO2 particles was shown to produce stable non-Pickering emulsions. In this system, the negatively charged nano-SiO2 particles and the anionic surfactant repel each other, leading to enhanced stabilization at low concentrations of both components. The stability of this emulsion could also be controlled by pH changes.

The following table outlines the components and their roles in such a synergistic stabilization system.

| Component | Function | Interaction |

| This compound Derivative | Forms the hydrophobic part of the surfactant and provides the reactive aldehyde group. | Reacts with an amine to form a pH-sensitive imine bond. |

| Amine Compound | Provides the hydrophilic head of the surfactant. | Reacts with the aldehyde to form the dynamic covalent bond. |

| Nano-SiO2 Particles | Co-stabilizer. | Dispersed in the continuous phase, interacts electrostatically with the surfactant to enhance emulsion stability. |

This body of research underscores the potential of this compound as a building block for advanced, stimuli-responsive materials. The ability to form dynamic covalent bonds that respond to environmental cues like pH opens up possibilities for creating "smart" emulsions with controllable stability for a wide range of applications.

Applications in Advanced Materials Science

Development of Electronic and Optoelectronic Materials

The distinct functional groups and conjugated aromatic system of 4-(4-formylphenyl)benzoic acid provide a foundation for creating materials with interesting electronic and optical properties.

The modification of electrode surfaces with organic molecules is a key strategy for developing sensors, electrocatalytic systems, and advanced electronic devices. electrochem.org Benzoic acid derivatives are frequently used for this purpose, as the carboxylic acid group can be anchored to electrode surfaces. The electrochemical properties of the resulting modified electrodes are then dictated by the other functional groups on the molecule. electrochem.orgnih.gov

In the case of this compound, the carboxylic acid moiety can serve as an attachment point to a glassy carbon or metal oxide electrode. The terminal formyl group then provides a reactive site for further chemical transformations, allowing for the covalent attachment of other molecules, such as enzymes or redox-active species. electrochem.org This layered approach can generate novel chemical architectures on the electrode surface. electrochem.org While specific studies detailing the electrochemical activity of a this compound-modified electrode are not prevalent, the general principles of electrode modification suggest its potential. For instance, the oxidation of benzoic acid and its intermediates has been studied on boron-doped diamond electrodes, demonstrating that aromatic carboxylic acids are electrochemically active. tue.nl The presence of the aldehyde group could introduce additional redox processes or influence the electrochemical behavior of other attached molecules.

Table 1: Functional Groups of this compound and Their Roles in Electrode Modification

| Functional Group | Potential Role on Electrode Surface |

|---|---|

| Carboxylic Acid (-COOH) | Anchoring group for covalent attachment to the electrode. |

| Aldehyde/Formyl (-CHO) | Reactive site for post-modification and immobilization of other species. |

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com Molecules that form these phases, known as mesogens, typically possess a rigid core and flexible terminal chains. The architecture and functionalization of these molecules are essential aspects of their molecular engineering. beilstein-journals.org

This compound possesses a rigid biphenyl (B1667301) core, a common structural motif in calamitic (rod-shaped) liquid crystals. beilstein-journals.org This rigidity is a prerequisite for the formation of ordered, anisotropic phases. While the compound itself may not be liquid crystalline due to its high melting point and lack of flexible alkyl chains, it serves as a crucial precursor or central building block (mesogen) for more complex liquid crystalline materials. By esterifying the carboxylic acid group with long-chain alcohols or reacting the aldehyde group with long-chain amines, the requisite molecular geometry for liquid crystallinity can be achieved. The introduction of these flexible chains lowers the melting point and stabilizes the liquid crystalline mesophases. mdpi.com

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, enabling applications such as frequency doubling and optical switching. jhuapl.edu Organic molecules with NLO properties often feature a conjugated π-electron system connecting an electron-donating group and an electron-accepting group (a "push-pull" system). nih.gov This arrangement leads to a large molecular hyperpolarizability, which is the source of the macroscopic NLO effect. researchgate.net

The structure of this compound contains elements conducive to NLO activity. The biphenyl unit acts as a conjugated bridge. The formyl group (-CHO) is a well-known electron-accepting (withdrawing) group. The carboxylic acid group (-COOH) also has electron-withdrawing character. This molecule can be incorporated into larger polymeric structures or chromophores designed for NLO applications. nih.gov For example, it can be chemically modified to attach a strong electron-donating group at the opposite end of the biphenyl system, creating a classic push-pull architecture necessary for significant quadratic NLO response. researchgate.net The resulting materials, when aligned in a non-centrosymmetric manner in a polymer matrix, can exhibit substantial second-harmonic generation (SHG). nih.gov

Polymer Science and Monomer Design

The presence of two distinct and reactive functional groups makes this compound a versatile monomer for the synthesis of advanced polymers.

High-performance polymers are characterized by their exceptional thermal stability, chemical resistance, and mechanical properties. Polyetheretherketone (PEEK) is a prominent member of this class, belonging to the polyaryletherketone (PAEK) family. zeusinc.com The standard synthesis for PEEK involves the reaction of precursors like difluorobenzophenone and disodium (B8443419) hydroquinone. zeusinc.com

While not a conventional precursor for PEEK, this compound is a suitable monomer for other types of high-performance polymers. Its bifunctionality allows it to participate in polycondensation reactions. For instance, the carboxylic acid can react with alcohols to form polyesters, and the aldehyde can react with amines to form polyimines (Schiff bases). The rigid biphenyl core of the monomer imparts stiffness and thermal stability to the resulting polymer backbone. Polymers derived from such rigid aromatic monomers are often amorphous with high glass transition temperatures (Tg), a key characteristic of high-performance materials. google.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. google.com Their high surface area, tunable porosity, and structural regularity make them promising for applications in gas storage, separation, and catalysis. google.commdpi.com

This compound is an exemplary building block for COF synthesis, where it acts as a linker or "strut." The aldehyde functionality is key to forming the framework. A common and highly effective method for COF synthesis is the Schiff base condensation reaction between multifunctional amine "nodes" and multifunctional aldehyde "linkers". google.com In this context, aldehyde-containing molecules like 1,3,5-tris(p-formylphenyl)benzene (B54969) are reacted with amine monomers to create a porous imine-linked network. google.comnih.gov

The aldehyde group of this compound can react with amine monomers (e.g., 1,3,5-tris(4-aminophenyl)benzene) under solvothermal conditions to form highly crystalline, porous imine-based COFs. nih.gov The carboxylic acid group can either be left as a functional handle within the pores of the COF, imparting properties like acidity or serving as a site for post-synthetic modification, or it can be used in orthogonal reaction strategies to form frameworks with multiple types of linkages. nih.gov The use of such precisely designed organic building blocks is central to the "reticular chemistry" approach used to create COFs with predetermined structures. google.com

Table 2: Role of Aldehyde Monomers in COF Synthesis

| Monomer Type | Linkage Formed | Key Reaction | Resulting Material |

|---|---|---|---|

| Multi-aldehyde (e.g., derivatives of this compound) + Multi-amine | Imine (-C=N-) | Schiff Base Condensation | Imine-linked COF |

| Multi-aldehyde + Hydrazine | Azine (-C=N-N=C-) | Condensation | Azine-linked COF |

Functional Materials Development

The unique molecular architecture of this compound, featuring a rigid biphenyl backbone with two distinct and reactive functional groups (a formyl and a carboxylic acid group), makes it a valuable building block in the development of advanced functional materials. These terminal groups provide sites for a variety of chemical transformations, allowing for its incorporation into polymeric chains, metal-organic frameworks (MOFs), and other supramolecular structures. The inherent properties of the biphenyl unit, such as thermal stability and rigidity, are imparted to the resulting materials, which is advantageous for applications in materials science. atamanchemicals.com

Sensor Development

While direct applications of this compound in sensor development are not extensively documented in publicly available research, the structural characteristics of this and similar bifunctional molecules are highly relevant to the design of chemical sensors. Bifunctional organic linkers are crucial in the construction of metal-organic frameworks (MOFs), which are a class of porous materials widely investigated for their sensing capabilities. researchgate.netacs.org The carboxylic acid group can coordinate with metal ions to form the framework structure, while the formyl group can be utilized as a reactive site for post-synthetic modification, allowing for the introduction of specific functionalities for analyte recognition.

The potential of MOFs as sensing materials stems from their high porosity and tunable chemical properties. researchgate.net For instance, luminescent MOFs can be designed where the emission is quenched or enhanced upon interaction with a target analyte. acs.org The bifunctional nature of molecules like this compound is advantageous in creating stable, high-surface-area materials that can be tailored for the selective detection of various chemical species. researchgate.net

Table 1: Potential Contributions of this compound to Sensor Materials

| Feature | Potential Advantage in Sensor Development |

|---|---|

| Bifunctional Nature | Allows for directed assembly into frameworks and potential for post-synthetic modification. |

| Rigid Biphenyl Core | Provides thermal and structural stability to the sensor material. atamanchemicals.com |

| Carboxylic Acid Group | Can act as a binding site for metal ions in MOF construction or for analytes. |

| Formyl Group | Offers a reactive handle for covalently attaching recognition elements. |

Chemical Separation Applications

Similar to its potential in sensor technology, the application of this compound in chemical separation is an area of growing interest, largely due to its suitability as a monomer for specialized polymers and as a linker for porous materials like covalent organic frameworks (COFs). The distinct functional groups allow for its polymerization into materials with tailored properties for separation processes. For example, the carboxylic acid and formyl groups can be reacted to form polyesters or polyimines with specific pore sizes and chemical affinities.